Ranatuerin-2PLb
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIMDTVKNAAKDLAGQLLDKLKCRITGC |
Origin of Product |
United States |
Isolation, Identification, and Natural Occurrence of Ranatuerin 2plb
Native Biological Sources and Secretion Mechanisms
Ranatuerin-2PLb has been identified in the skin secretions of specific frog species belonging to the Ranidae family. These peptides are part of the innate immune system of the host organism. imrpress.com The primary documented sources for this compound are the Pickerel Frog (Rana palustris) and the Columbia Spotted Frog (Rana luteiventris). cpu-bioinfor.org
The Pickerel Frog is native to a wide geographical range across North America, while the Columbia Spotted Frog is found in western regions of North America. cpu-bioinfor.org Other ranid frogs, such as the Northern Leopard Frog (Rana pipiens) and the American Bullfrog (Lithobates catesbeianus), are also known sources of various ranatuerin-family peptides. mdpi.comresearchgate.netmdpi.com
| Species | Common Name | Geographical Distribution |
| Rana palustris | Pickerel Frog | North America cpu-bioinfor.org |
| Rana luteiventris | Columbia Spotted Frog | Western North America |
| Rana pipiens | Northern Leopard Frog | North America google.com |
| Lithobates catesbeianus | American Bullfrog | North America mdpi.comresearchgate.net |
This table summarizes the primary amphibian sources of ranatuerin peptides.
The release of this compound is not a continuous process but rather an inducible defense mechanism. Amphibians possess granular glands in their skin that synthesize and store a cocktail of bioactive peptides. imrpress.com Secretion occurs via a holocrine mechanism, where the gland's contents are released onto the skin surface in response to specific stimuli. imrpress.comgoogle.com
This release is typically triggered by stress, physical injury, or attempted predation. google.com The physiological context is self-defense, providing the frog with a chemical shield against invading pathogenic microorganisms like bacteria and fungi, or deterring predators. imrpress.comgoogle.com In laboratory settings, this secretion can be stimulated artificially through mild electrical stimulation or the administration of chemical agents like norepinephrine (B1679862) to collect the peptides for study. researchgate.net
Specific Amphibian Species and Geographical Distribution
Methodologies for Extraction and Primary Isolation
The process of obtaining pure this compound from its natural source involves multi-step extraction and separation protocols.
Two primary methods are employed for collecting the raw material containing the peptide. One approach involves the use of lyophilised (freeze-dried) skin secretions. nih.gov A more direct method involves solvent extraction from the skin of the source amphibian. google.com
In a typical solvent extraction protocol, the skin is removed from the specimen, frozen, and then homogenized in an acidic ethanol (B145695) solution (e.g., ethanol/0.7 M HCl). google.com This mixture is stirred for several hours at a low temperature and then centrifuged to separate the solid tissue from the liquid extract containing the peptides. google.com This method ensures the collection of the total peptide content stored within the skin glands.
Following initial extraction, the crude liquid extract undergoes preliminary purification to remove non-peptide components and to concentrate the peptide fraction. A common first step is solid-phase extraction (SPE) using C18 cartridges. google.com The acidic extract is passed through these cartridges, which retain the peptides and other hydrophobic molecules, while salts and other polar impurities are washed away. The peptides are then eluted from the cartridges.
The concentrated and partially purified extract is then subjected to chromatographic techniques for separation. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the principal method used for the isolation of ranatuerin peptides. google.comnih.gov The extract is injected into an RP-HPLC system equipped with a C18 column. google.comgoogle.com The peptides are separated based on their hydrophobicity, eluting from the column as the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. Fractions are collected, and those containing this compound are identified for further purification and analysis. google.com In some protocols, gel permeation chromatography may be used as an intermediary step before the final RP-HPLC purification. google.comgoogle.com
| Step | Technique | Purpose |
| 1 | Solvent Extraction | To extract peptides from homogenized frog skin. google.com |
| 2 | Solid-Phase Extraction (SPE) | To concentrate the peptide fraction and remove polar impurities. google.com |
| 3 | Reverse-Phase HPLC (RP-HPLC) | To separate individual peptides based on hydrophobicity for primary isolation. google.comnih.gov |
This table outlines the general workflow for the extraction and initial isolation of this compound.
Primary Structure and Molecular Architectures of Ranatuerin 2plb
Amino Acid Sequence Determination and Verification
The primary structure of a peptide is defined by its unique amino acid sequence. For Ranatuerin-2PLb, the sequence has been identified as a 28-residue polypeptide. nih.gov The determination of such sequences typically involves a combination of techniques, including "shotgun" cloning to identify the encoding cDNA from skin secretion-derived libraries and subsequent translation into the amino acid sequence. nih.gov The mature peptide sequence is often preceded by a signal peptide region and an acidic spacer region in its precursor form, which are cleaved by propeptide convertases to release the final, active peptide. nih.govmdpi.com
The verified amino acid sequence for this compound is presented below.
| Property | Details |
| Peptide Name | This compound |
| Amino Acid Sequence | GIMDTVKNAAKDLAGQLLDKLKCRITGC |
| Source | imrpress.com |
Identification of Conserved Sequence Motifs and Domains
The Ranatuerin-2 (B1576050) family, including this compound, is characterized by a distinct molecular architecture comprising a conserved N-terminal helical domain and a C-terminal cyclic domain known as the 'Rana box'. nih.gov
The N-terminal region of ranatuerin-2 peptides has a propensity to form an amphipathic alpha-helical structure. nih.gov This conformation is common among many frog skin antimicrobial peptides and is considered a prerequisite for their biological function. imrpress.com Circular Dichroism (CD) spectroscopy is a key technique used to confirm the secondary structure of these peptides, demonstrating that they typically adopt a random coil conformation in aqueous solutions and transition to an α-helical structure in membrane-mimicking environments. nih.govnih.gov This N-terminal α-helix is a predominant structural feature of the ranatuerin-2 family. nih.gov
A defining feature of the ranatuerin-2 peptide family is the presence of a C-terminal cyclic domain, commonly referred to as the "Rana box". nih.govnih.govoregonstate.edu This motif is highly conserved among many peptide families isolated from Ranidae frogs, including ranatuerin-1 (B1576056), brevinin-1, and esculentin-1. nih.govmdpi.com The Rana box consists of a loop of amino acid residues flanked by two cysteine residues that form a disulfide bridge, with the second cysteine typically located at or near the C-terminus. mdpi.com In this compound, this corresponds to the C-terminal sequence CRITGC. The amino acid sequence within the loop can vary, but the cyclic structure created by the disulfide bond is a hallmark of the family. nih.govmdpi.com
The cyclic structure of the Rana box is created by a covalent disulfide bond between the thiol groups of two cysteine residues. creative-proteomics.comlibretexts.org In this compound, these are the cysteine residues at positions 22 and 28 of the peptide chain. imrpress.com This intramolecular disulfide bridge is crucial for constraining the fold of the C-terminal loop, providing structural stability. nih.govcreative-proteomics.com While the disulfide bridge is essential for maintaining the tertiary structure of the C-terminal domain, its precise role in the peptide's function can be complex and is a subject of ongoing research. nih.govnih.gov The formation of this bond is an oxidation reaction that stabilizes the peptide's three-dimensional shape. creative-proteomics.comlibretexts.org
C-terminal Rana Box and Cyclic Peptide Moiety
Sequence Homology and Phylogenetic Relationships within Ranatuerin-2 Subfamilies
The primary structures of ranatuerin-2 peptides are generally poorly conserved across different species, with the notable exception of the two cysteine residues that form the Rana box. nih.govmdpi.com However, within specific subgroups, such as those isolated from a single species, a higher degree of homology can be observed. This compound is part of a subfamily of peptides isolated from the pickerel frog, Lithobates palustris, which includes several other isoforms. imrpress.com
Sequence alignment of these peptides reveals close relationships, with variations often consisting of single amino acid substitutions. This microheterogeneity highlights the evolutionary diversification of these peptides. While this compound shares the characteristic Rana box with other ranatuerin-2 peptides, its N-terminal domain shows significant divergence when compared to ranatuerins from more distantly related frog species. mdpi.com
Table of Sequence Homology for Select Ranatuerin-2PL Peptides
| Peptide Name | Amino Acid Sequence | Source |
|---|---|---|
| This compound | GIMDTVKNAAKDLAGQLLDKLKC RITGC | imrpress.com |
| Ranatuerin-2PLc | GLLDTIKNTAKNLAVGLLDKIKC KMTGC | imrpress.com |
| Ranatuerin-2PLd | GIMDSVKNVAKNIAGQLLDKLKC KITGC | imrpress.com |
| Ranatuerin-2PLe | GIMDSVKNAAKNLAGQLLDTIKC KITAC | imrpress.com |
| Ranatuerin-2PLf | GIMDTVKNAAKDLAGQLDKLKC RITGC | imrpress.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Alanine |
| Arginine |
| Asparagine |
| Aspartic acid |
| Brevinin-1 |
| Cysteine |
| Esculentin-1 |
| Glutamine |
| Glycine (B1666218) |
| Isoleucine |
| Leucine (B10760876) |
| Lysine (B10760008) |
| Methionine |
| Phenylalanine |
| Proline |
| Ranatuerin-1 |
| Ranatuerin-2-AW |
| Ranatuerin-2CHb |
| Ranatuerin-2ONa |
| Ranatuerin-2P |
| Ranatuerin-2Pa |
| Ranatuerin-2Pb |
| This compound |
| Ranatuerin-2PLc |
| Ranatuerin-2PLd |
| Ranatuerin-2PLe |
| Ranatuerin-2PLf |
| Ranatuerin-2PLx |
| Serine |
| Threonine |
| Tryptophan |
Structural Elucidation and Conformational Dynamics of Ranatuerin 2plb
Spectroscopic Characterization of Secondary Structure
Spectroscopic techniques are pivotal in determining the secondary structure of peptides under various conditions. For Ranatuerin-2PLb and its analogs, Circular Dichroism (CD) spectroscopy has been a key tool in elucidating their conformational properties. nih.govmdpi.com
In aqueous solutions, ranatuerin peptides, including analogs of this compound, typically exist in a disordered or random coil conformation. nih.govnih.gov This is a common feature among many antimicrobial peptides, which only adopt their active, ordered structures upon interacting with a target membrane. researchgate.net
The transition to a structured state is prominently observed in membrane-mimetic environments, such as in the presence of the organic solvent 2,2,2-trifluoroethanol (B45653) (TFE) or lipid vesicles. mdpi.comnih.gov TFE is known to promote the formation of intramolecular hydrogen bonds, thus favoring helical structures. nih.gov Studies on the closely related peptide Ranatuerin-2Pb have demonstrated this conformational shift. In aqueous solution, its CD spectrum is characteristic of a random coil. However, in a 50% TFE/water mixture, the spectrum dramatically changes to one indicative of a significant α-helical content, with distinct negative peaks around 208 and 222 nm. mdpi.com Similarly, another analog, Ranatuerin-2CSa, was found to adopt a helical structure in a TFE-d3/water solvent mixture. nih.gov
This propensity to form an α-helix is crucial for the peptide's function. The amphipathic nature of this helix, with hydrophobic and hydrophilic residues segregated on opposite faces, facilitates its insertion into and disruption of the lipid bilayer of bacterial membranes. nih.gov
Table 1: Secondary Structure Content of Ranatuerin-2Pb (an analog of this compound) in Different Environments, Estimated from CD Spectra mdpi.comThis table is based on data from a closely related peptide and is presented here as a predictive model for this compound's behavior.
| Environment | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
|---|---|---|---|---|
| Aqueous Solution (H₂O) | 15.2 | 30.1 | 18.5 | 36.2 |
| Membrane-Mimetic (50% TFE/H₂O) | 45.8 | 12.5 | 10.3 | 31.4 |
| E. coli Mimetic Liposomes (POPE/POPG 3:1) | 38.7 | 15.9 | 12.1 | 33.3 |
| S. aureus Mimetic Liposomes (POPC/POPG 1:1) | 41.3 | 14.2 | 11.5 | 33.0 |
The conformational state of this compound is highly dependent on its environment. The transition from a random coil to an α-helix is primarily induced by the shift from an aqueous environment to a hydrophobic, membrane-like milieu. mdpi.com This has been demonstrated for numerous ranatuerin peptides through CD spectroscopy in the presence of lipid vesicles designed to mimic bacterial membranes, such as those composed of POPE/POPG or POPC/POPG. mdpi.com
The "Rana box," a C-terminal cyclic domain stabilized by a disulfide bridge found in many ranatuerin peptides, plays a significant role in stabilizing the helical structure. nih.gov Studies on ranatuerin analogs have shown that removal of this domain can lead to a marked reduction in helical content, suggesting its importance in maintaining the peptide's active conformation. nih.gov The disulfide bond between cysteine residues, such as the one present in this compound (Cys27 and Cys32), is a key feature of this structural motif. uniprot.org
Alpha-Helical Propensity in Membrane-Mimetic Environments
Higher-Order Structural Considerations and Their Functional Implications
While the monomeric α-helical structure is fundamental, the potential for ranatuerin peptides to form higher-order oligomeric structures within the membrane is an important consideration for their mechanism of action. plos.org Many antimicrobial peptides are thought to function by forming pores or channels in the bacterial membrane, a process that often requires the assembly of several peptide monomers. biorxiv.org
Computational Modeling and Prediction of Three-Dimensional Conformation
In the absence of high-resolution experimental structures from techniques like NMR spectroscopy or X-ray crystallography for this compound itself, computational modeling provides valuable insights into its likely three-dimensional conformation.
Helical wheel projections are a simple yet effective computational tool used to visualize the amphipathic nature of α-helical peptides. mdpi.com Plotting the amino acid sequence of this compound as a helix reveals a distinct segregation of hydrophobic and hydrophilic residues. This amphipathicity is a hallmark of membrane-active antimicrobial peptides.
More advanced computational methods, such as molecular dynamics (MD) simulations, are used to study the dynamic behavior of peptides and their interactions with membranes. mdpi.combiorxiv.org While specific MD studies on this compound are not available, simulations of other antimicrobial peptides have provided detailed atomic-level views of their binding, insertion, and aggregation within lipid bilayers. biorxiv.org These studies generally support a model where the peptides bind to the membrane surface, insert in a helical conformation, and then potentially form oligomeric pores. mdpi.com
Secondary structure prediction algorithms, based on the peptide's amino acid sequence, can also estimate the propensity for different structural elements. For this compound, such predictions consistently point towards a high potential for α-helix formation in the central and N-terminal regions of the peptide, which aligns with the experimental data from its analogs.
Biosynthesis and Post Translational Processing Pathways
Gene Encoding and Precursor Structure Analysis
The genetic blueprint for Ranatuerin-2PLb is encoded within the frog's genome. The genes responsible for ranatuerins, like other amphibian AMPs, are typically composed of multiple exons and introns. nih.gov For instance, studies on the closely related American bullfrog (Lithobates catesbeianus) have shown that ranatuerin genes can have two or three exons. nih.govresearchgate.net The expression of these genes can be subject to alternative splicing, a process that can generate different mRNA transcripts from a single gene, potentially contributing to the diversity of AMPs. nih.gov
The mRNA transcript for this compound is translated into a precursor protein, or prepropeptide. nih.gov The analysis of the full-length cDNA encoding this compound, cloned from the skin secretion of the Northern Leopard Frog (Lithobates pipiens), reveals a precursor with several distinct domains. nih.gov
Precursor Structure: The prepropeptide of this compound has a characteristic architecture common to many amphibian antimicrobial peptides. nih.gov This structure consists of:
A Signal Peptide: A highly conserved N-terminal sequence of 22 amino acids. nih.gov This region acts as a molecular guide, directing the nascent polypeptide into the endoplasmic reticulum, which is the entry point to the secretory pathway.
An Acidic Spacer Peptide: Following the signal peptide is an acidic region. nih.govresearchgate.net This domain is thought to play a role in preventing the premature activity of the peptide within the host's cells and may assist in the correct folding of the precursor.
A Propeptide Convertase Processing Site: A classical dibasic cleavage site, specifically Lysyl-Arginine (-KR-), is located immediately upstream of the mature peptide sequence. nih.govnih.gov This site is a recognition motif for specific enzymes that will later cleave the precursor.
The Mature Peptide: The C-terminal region of the precursor contains the sequence of the mature this compound peptide, which in this case consists of 34 amino acid residues. nih.gov
The table below details the different regions of the this compound precursor.
| Precursor Domain | Length (Amino Acids) | Key Features |
| Signal Peptide | 22 | Directs the precursor to the secretory pathway. nih.gov |
| Acidic Spacer Peptide | Variable | Highly acidic region, likely involved in stabilization and preventing self-toxicity. nih.govresearchgate.net |
| Cleavage Site | 2 | Dibasic motif (-KR-) recognized by propeptide convertases. nih.govnih.gov |
| Mature Peptide | 34 | The final, biologically active this compound sequence. nih.gov |
Enzymatic Cleavage and Maturation Processes
Once the prepropeptide is synthesized and translocated into the endoplasmic reticulum, it undergoes a series of post-translational modifications to become the mature, active this compound.
The first step is the removal of the N-terminal signal peptide by a signal peptidase. The resulting propeptide is then transported through the Golgi apparatus, where the crucial cleavage event occurs. Propeptide convertases, a family of serine endoproteases, recognize and cut the polypeptide chain at the specific dibasic -KR- processing site. nih.govnih.gov This enzymatic action liberates the mature peptide from the acidic spacer region. nih.govresearchgate.net
A defining characteristic of many ranatuerin peptides, including this compound, is a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. nih.govimrpress.com This cyclization is a critical maturation step that occurs after cleavage. The formation of this disulfide bond is an oxidative process that stabilizes the peptide's structure, which is important for its subsequent function. nih.gov
Secretory Pathway and Storage Mechanisms in Glandular Tissues
The mature this compound peptides are synthesized and stored in specialized dermal structures known as granular glands, which are abundant in amphibian skin. researchgate.netnih.govgoogle.com These glands function as reservoirs for a complex cocktail of biologically active molecules, including a wide array of antimicrobial peptides. google.comnih.gov
Following their maturation in the Golgi apparatus, the peptides are packaged into secretory granules. These granules accumulate within the cytoplasm of the glandular cells, waiting for a stimulus to be released. kuleuven.be The release of the granular content, including this compound, occurs through a holocrine secretion mechanism. imrpress.comgoogle.com This process is typically triggered by stress, injury, or an encounter with a pathogen. google.com During holocrine secretion, the entire glandular cell ruptures, expelling its contents onto the skin's surface. imrpress.com This defensive secretion forms a protective layer that serves as a first line of defense against invading microorganisms. nih.govgoogle.com
Chemical Synthesis and Analog Generation of Ranatuerin 2plb
Solid-Phase Peptide Synthesis Methodologies
Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical synthesis of ranatuerin-2PLb. hilarispublisher.comresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. hilarispublisher.com The key advantage of SPPS lies in the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification steps after each amino acid coupling. hilarispublisher.com
Fmoc/tBu Chemistry Applications
The most widely employed strategy for the SPPS of this compound and other peptides is the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) chemistry. hilarispublisher.comresearchgate.net This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. The side chains of the amino acids, which may contain reactive functional groups, are protected by acid-labile groups such as tert-butyl (tBu). hilarispublisher.com
The synthesis cycle involves two main steps:
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). nih.gov This exposes the free α-amino group for the next coupling reaction.
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amino group of the growing peptide chain. nih.gov
This cycle is repeated until the entire peptide sequence of this compound is assembled on the resin. The orthogonality of the Fmoc and tBu protecting groups is a major advantage, as the acid-labile side-chain protecting groups remain intact during the base-mediated Fmoc removal at each cycle. hilarispublisher.com
Optimization of Synthesis Protocols for this compound
The synthesis of peptides, particularly longer sequences or those containing "difficult" amino acid stretches, can be challenging. Therefore, optimization of the synthesis protocol is crucial to ensure a high yield and purity of the final product. gyrosproteintechnologies.comnih.gov For this compound, several aspects of the SPPS protocol can be optimized:
Resin Selection: The choice of resin is critical and depends on the desired C-terminal functionality of the peptide (acid or amide). For instance, a Wang resin can be used to obtain a C-terminal carboxylic acid, while a Rink amide resin would yield a C-terminal amide. nih.gov
Coupling Reagents: The efficiency of the coupling reaction can be enhanced by using different activating reagents. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. nih.gov More advanced coupling reagents like HATU, HBTU, and HCTU can also be employed to improve coupling efficiency, especially for sterically hindered amino acids. nih.gov
Solvent and Temperature: The choice of solvent can influence the swelling of the resin and the solubility of the growing peptide chain. While DMF is the most common solvent, others may be used to disrupt peptide aggregation. nih.gov Microwave-assisted SPPS, which utilizes microwave energy to heat the reaction, can significantly accelerate both the deprotection and coupling steps, leading to faster synthesis times and potentially higher purity of the crude peptide. nih.govcem.com
Double Coupling and Capping: In cases of incomplete coupling, a second coupling step can be performed to drive the reaction to completion. To prevent the formation of deletion sequences (peptides missing one or more amino acids), a capping step can be introduced after coupling. This involves acetylating any unreacted free amino groups with a reagent like acetic anhydride, effectively terminating their further elongation. gyrosproteintechnologies.com
Cleavage Cocktail: The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups. This is typically achieved using a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with a mixture of scavengers. hilarispublisher.comfrontiersin.org These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are essential to capture the reactive cationic species generated during the deprotection of certain amino acid side chains, thereby preventing unwanted side reactions. The composition of the cleavage cocktail must be optimized based on the specific amino acid sequence of this compound. frontiersin.org
Analytical Purity Assessment of Synthetic Constructs
After cleavage from the resin, the crude synthetic this compound is a mixture containing the desired full-length peptide along with various impurities. These impurities can include truncated sequences, deletion sequences, and peptides with incompletely removed protecting groups or other chemical modifications. almacgroup.com Therefore, a thorough analytical assessment of the purity of the synthetic construct is essential. mtoz-biolabs.com
The primary techniques used for this purpose are:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of synthetic peptides. biosynth.comijsra.net The peptide mixture is separated based on the hydrophobicity of its components. The purity is determined by integrating the area of the peak corresponding to the correct peptide and expressing it as a percentage of the total peak area in the chromatogram. biosynth.com Ultra-high-performance liquid chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC. biosynth.comijsra.net
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by measuring its molecular weight with high accuracy. mtoz-biolabs.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. mtoz-biolabs.com The experimentally determined molecular weight is compared to the theoretical molecular weight calculated from the amino acid sequence of this compound.
Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the synthetic peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. biosynth.com This analysis can confirm the correct amino acid ratios and can also be used to determine the peptide concentration.
Chiral Amino Acid Analysis: To ensure that no racemization (conversion of L-amino acids to D-amino acids) has occurred during the synthesis, chiral amino acid analysis can be performed. This is typically done using gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization of the hydrolyzed amino acids. biopharminternational.com
Strategies for Isotopic Labeling and Reporter Tag Incorporation
To facilitate detailed structural and functional studies of this compound, it is often necessary to incorporate isotopic labels or reporter tags into the peptide sequence.
Isotopic Labeling:
Isotopic labeling involves the incorporation of stable isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), into the peptide. genscript.comsigmaaldrich.com This is particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies to determine the three-dimensional structure of the peptide in solution or when interacting with model membranes. nih.govnih.gov Isotopic labels can be introduced in several ways:
Uniform Labeling: All instances of a particular element are replaced with its stable isotope (e.g., all carbons are ¹³C). This is typically achieved through recombinant expression of the peptide in a host organism grown on a medium containing the labeled precursors. nih.gov
Selective Labeling: Only specific amino acid types are labeled. This can be achieved by providing labeled amino acids in the growth medium during recombinant expression or by using Fmoc-amino acids with labeled side chains during SPPS. sigmaaldrich.com
Site-Specific Labeling: A label is introduced at a specific position in the peptide sequence. This is most readily accomplished during SPPS by incorporating a labeled amino acid at the desired cycle. sigmaaldrich.com
Metabolic Labeling: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be used to incorporate labeled amino acids into proteins and peptides in living cells for quantitative proteomics studies. washington.edu
Reporter Tag Incorporation:
Reporter tags are molecules that can be attached to the peptide to enable its detection and visualization. Common reporter tags include:
Fluorescent Dyes: Fluorophores such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine can be chemically conjugated to the N-terminus or to the side chain of a specific amino acid (e.g., lysine) in the this compound sequence. This allows for the study of the peptide's localization and interaction with cells using fluorescence microscopy.
Fluorescent Proteins: A fluorescent protein, such as Green Fluorescent Protein (GFP) or its variants, can be genetically fused to the peptide sequence. nih.gov This strategy is primarily used in recombinant expression systems and allows for real-time visualization of the peptide within living cells. nih.gov
Biotin: Biotin can be incorporated into the peptide, which allows for its detection and purification using streptavidin- or avidin-based affinity methods.
Radioactive Labels: While less common due to safety considerations, radioactive isotopes can be incorporated to trace the peptide in biological systems. frontiersin.org
The choice of labeling or tagging strategy depends on the specific research question being addressed, whether it is the determination of the peptide's structure, its mechanism of action, or its localization within a biological system.
Molecular Mechanisms of Action and Cellular Interactions
Target Membrane Interaction Models
The primary mode of action for ranatuerin peptides involves a direct and disruptive interaction with the lipid bilayer of target cell membranes. nih.gov This interaction is characteristic of many alpha-helical antimicrobial peptides, which compromise the membrane's integrity, leading to cell death. mdpi.com While the precise model for Ranatuerin-2PLb is not definitively established, its mechanism can be understood through several well-described hypotheses for AMPs. mdpi.comimrpress.com
The antimicrobial activity of ranatuerins and other frog skin-derived AMPs is largely attributed to their ability to permeabilize cell membranes. imrpress.comresearchgate.net This process can be explained by several theoretical models:
Barrel-Stave Model: In this model, peptides insert perpendicularly into the membrane, aligning like staves of a barrel to form a hydrophilic pore.
Toroidal Pore Model: This model suggests that after accumulating on the membrane surface, the peptides insert into the lipid bilayer, inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a pore lined by both the peptides and lipid head groups. mdpi.com For many alpha-helical AMPs from frog skin, a mechanism involving the formation of such transient toroidal pores is proposed. imrpress.com This process is cooperative and occurs once a threshold concentration of peptide on the membrane is reached. imrpress.com
Carpet Model: In this mechanism, peptides accumulate on the outer leaflet of the membrane, forming a "carpet-like" layer. mdpi.com This destabilizes the membrane, and once a critical concentration is surpassed, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and complete membrane disintegration. imrpress.com This detergent-like disruption is considered a potential mechanism for frog skin AMPs, possibly occurring after the initial formation and fusion of toroidal pores at higher peptide concentrations. imrpress.com
The rapid killing kinetics observed for ranatuerin peptides are consistent with mechanisms that cause catastrophic membrane damage, such as the toroidal pore or carpet models. nih.govnih.gov
The interaction between this compound and target membranes is a two-step process driven by fundamental biophysical forces.
First, as a cationic peptide with a net positive charge, this compound is initially attracted to the negatively charged components of bacterial membranes (such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria) through long-range electrostatic interactions. nih.govimrpress.commdpi.com This initial binding is a crucial step that concentrates the peptide on the cell surface. nih.gov
Following electrostatic attraction, hydrophobic interactions become dominant. imrpress.com this compound, like many AMPs, is amphipathic, meaning it possesses distinct hydrophobic and hydrophilic regions. nih.gov Upon binding, it is believed to adopt an alpha-helical structure where the hydrophobic surface faces and inserts into the hydrophobic core of the lipid bilayer, while the hydrophilic surface remains exposed to the solvent. imrpress.comrsc.org This insertion is energetically favorable and is a primary driver of membrane disruption. arxiv.org The interplay between electrostatic and hydrophobic forces is therefore essential for the peptide's ability to effectively target and compromise the bacterial membrane. rsc.org
A direct consequence of membrane permeabilization by this compound is the collapse of the target cell's electrochemical gradients. The formation of pores or defects in the membrane allows for the uncontrolled passage of ions, such as K⁺ and Na⁺, which leads to the rapid depolarization of the membrane potential. frontiersin.orguu.nlnih.gov The loss of this potential is a critical, often lethal, event for the cell, as it disrupts essential processes like ATP synthesis and active transport. nih.gov
Simultaneously, the compromised membrane barrier allows for the leakage of essential small molecules and metabolites, such as ATP, from the cytoplasm. uu.nlnih.gov This efflux, coupled with the influx of water due to the disrupted osmotic equilibrium, leads to cellular swelling and eventual lysis, culminating in cell death. nih.govuu.nl
Electrostatic and Hydrophobic Driving Forces
Intracellular Target Modulation and Signal Transduction Pathways
While the primary mechanism of action for most ranatuerins is the physical disruption of the cell membrane, some AMPs are known to translocate into the cytoplasm and interact with intracellular targets. imrpress.comfrontiersin.org This can occur with or without significant membrane lysis. frontiersin.org Potential intracellular activities include the inhibition of DNA replication, RNA synthesis, protein synthesis, or key enzymatic functions. researchgate.net
For the ranatuerin family, evidence of intracellular activity has been observed in the context of anticancer effects. For instance, the related peptide Ranatuerin-2PLx was found to induce apoptosis in cancer cells. nih.govnih.gov This process involved the activation of Caspase-3, a key enzyme in the apoptotic signaling cascade, indicating that the peptide can modulate specific intracellular pathways. nih.govnih.gov While the primary antimicrobial action of this compound is attributed to membrane permeabilization, the possibility of secondary intracellular targets, particularly at sub-lethal concentrations, cannot be entirely excluded. imrpress.com
Influence of Peptide Net Charge and Hydrophobicity on Efficacy
The biological efficacy of this compound and its analogues is critically dependent on their physicochemical properties, most notably their net positive charge and hydrophobicity. nih.govresearchgate.net These two factors must be finely balanced to achieve high antimicrobial potency while minimizing toxicity to host cells. mdpi.comnih.gov
Net Charge: A higher net positive charge generally enhances the initial electrostatic attraction to negatively charged bacterial membranes, improving binding affinity. mdpi.com Studies on ranatuerin analogues have shown that increasing cationicity can enhance antibacterial activity. mdpi.comnih.gov Ranatuerin-2Pb possesses a net charge of +4. nih.gov
Hydrophobicity: Hydrophobicity governs the peptide's ability to insert into and disrupt the lipid bilayer. mdpi.com However, there is a therapeutic threshold; excessive hydrophobicity can lead to indiscriminate membrane disruption, increasing toxicity against host cells like erythrocytes (hemolytic activity). mdpi.comnih.gov
A study comparing Ranatuerin-2Pb with its truncated analogues, RPa and RPb, highlights this complex relationship. While Ranatuerin-2Pb has a higher net charge (+4) than its analogues (+3), the RPb analogue, which has the highest hydrophobicity, retained broad-spectrum antimicrobial activity. nih.gov In contrast, the RPa analogue lost significant activity. nih.gov This demonstrates that a simple increase in one parameter does not guarantee improved efficacy; rather, an optimal balance and distribution of charged and hydrophobic residues are required.
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | Antimicrobial Activity Summary nih.gov |
|---|---|---|---|---|
| Ranatuerin-2Pb | GIMDTVKNAAKDLAGQLLDKLKCRITGC | +4 | 0.486 | Active against S. aureus, E. coli, C. albicans, and MRSA. Inactive against E. faecalis and P. aeruginosa. |
| RPa (Truncated analogue) | GIMDTVKNAAKDLAGQLLD | +3 | 0.540 | Active only against S. aureus and E. coli. Lost activity against C. albicans and MRSA. |
| RPb (Truncated analogue) | KNAAKDLAGQLLD | +3 | 0.613 | Retained broad-spectrum activity against all tested microorganisms (S. aureus, E. coli, C. albicans, MRSA, E. faecalis, P. aeruginosa). |
Spectrum of Biological Activities in Preclinical and Non Human Models
Antimicrobial Activity Against Microbial Pathogens
Ranatuerin-2PLb exhibits broad-spectrum antimicrobial activity, effectively targeting a variety of microbial pathogens. nih.gov
Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)
This compound has shown strong antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov S. aureus is a common bacterium that can cause a range of illnesses, from minor skin infections to more serious conditions. biolabtests.comhealthywa.wa.gov.au Furthermore, this compound is effective against Meticillin-resistant Staphylococcus aureus (MRSA), a strain of S. aureus that has developed resistance to several antibiotics. nih.govbiolabtests.comcff.org The ability of this compound to combat MRSA highlights its potential as a therapeutic agent in the face of growing antibiotic resistance. nih.govnih.gov
Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
The peptide also demonstrates efficacy against the Gram-negative bacterium Escherichia coli. nih.govuniprot.org E. coli is a diverse group of bacteria, some strains of which can cause significant intestinal and extraintestinal infections. frontiersin.orgmdpi.com However, studies have shown that this compound exhibits no inhibitory activity against Pseudomonas aeruginosa, another significant Gram-negative pathogen. nih.govmdpi.com
Effects on Multidrug-Resistant Bacterial Strains
A significant feature of this compound is its activity against multidrug-resistant (MDR) bacterial strains. imrpress.comnih.govvulcanchem.com Its proven efficacy against MRSA is a key example of this capability. nih.gov The unique mechanism of action of antimicrobial peptides, which often involves direct disruption of the bacterial cell membrane, is thought to be a contributing factor to their effectiveness against bacteria that have developed resistance to conventional antibiotics. vulcanchem.commdpi.com
Antifungal and Anti-Yeast Activity
In addition to its antibacterial properties, this compound also exhibits antifungal and anti-yeast capabilities. uniprot.org
Efficacy Against Candida albicans and Other Yeasts
This compound has been shown to be effective against the yeast Candida albicans. nih.govuniprot.org C. albicans is an opportunistic fungal pathogen that can cause a range of infections, particularly in immunocompromised individuals. frontiersin.orgjmb.or.krfrontiersin.org The antifungal activity of this compound further broadens its potential therapeutic applications. nih.gov
Inhibition of Chytrid Fungi (Batrachochytrium dendrobatidis)
Research has demonstrated that peptides from the ranatuerin-2 (B1576050) family are active against the chytrid fungus Batrachochytrium dendrobatidis. nih.govnih.gov This pathogenic fungus is a major contributor to global amphibian population declines, causing the devastating disease chytridiomycosis. wikipedia.orgwoah.orgpeerj.com The skin secretions of frogs, containing peptides like ranatuerins, are believed to provide a natural defense against this pathogen. nih.govnih.gov
Antimicrobial Activity of this compound
| Microorganism | Type | Activity | Reference |
| Staphylococcus aureus | Gram-Positive Bacteria | Strong | nih.gov |
| Meticillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive Bacteria | Strong | nih.gov |
| Escherichia coli | Gram-Negative Bacteria | Strong | nih.gov |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | Inactive | nih.gov |
| Candida albicans | Yeast | Strong | nih.gov |
| Batrachochytrium dendrobatidis | Chytrid Fungus | Active (family) | nih.govnih.gov |
Antibiofilm Properties and Eradication Potential
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously difficult to eradicate and a significant contributor to persistent infections. frontiersin.orgasm.orgmdpi.com The ability of a compound to interfere with biofilm formation or to break down existing biofilms is a key area of antimicrobial research. nih.govfrontiersin.orgnih.gov
This compound has shown the ability to inhibit the formation of biofilms by certain bacteria. nih.gov Specifically, it has demonstrated inhibitory effects against the formation of Staphylococcus aureus biofilms. nih.gov The process of inhibiting biofilm formation often involves interfering with the initial attachment of bacteria to surfaces or disrupting the signaling pathways that lead to the production of the biofilm matrix. frontiersin.orgmdpi.comnih.gov
In addition to preventing biofilm formation, this compound has also been found to have an eradication effect on mature Staphylococcus aureus biofilms. nih.gov The dispersal of established biofilms is a critical step in treating chronic infections, as it exposes the individual bacteria to the host's immune system and antimicrobial agents. frontiersin.orgnih.gov
Antiproliferative Activity Against Non-Human and Select Human Cancer Cell Lines (In Vitro)
The potential of antimicrobial peptides to also possess anticancer properties is a growing area of scientific inquiry. nih.govpensoft.netmdpi.comrsc.org These peptides can selectively target and disrupt the membranes of cancer cells, leading to their death.
This compound has been evaluated for its antiproliferative activity against a panel of human cancer cell lines. Research has shown that it exhibits significant inhibitory effects on the proliferation of NCI-H157 (non-small cell lung cancer), MCF-7 (breast cancer), U251MG (glioblastoma), and PC-3 (prostate cancer) cells. nih.gov It has also demonstrated a killing effect on the A549 lung cancer cell line. researchgate.netnih.gov
The inhibitory effect of this compound on cancer cell proliferation is dose-dependent. nih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, has been determined for several cell lines. For this compound, the IC50 values were found to be 1.453 µM for NCI-H157, 7.254 µM for MCF-7, 2.172 µM for U251MG, and 2.251 µM for PC-3. nih.gov The IC50 value for A549 cells was reported to be 15.32 µM. researchgate.netresearchgate.net
| Cancer Cell Line | Cell Type | IC50 (µM) |
|---|---|---|
| NCI-H157 | Non-small cell lung cancer | 1.453 |
| MCF-7 | Breast cancer | 7.254 |
| U251MG | Glioblastoma | 2.172 |
| PC-3 | Prostate cancer | 2.251 |
| A549 | Lung cancer | 15.32 |
Evaluation in Immortalized Cancer Cell Lines (e.g., NCI-H157, MCF-7, U251MG, PC-3, A549)
Differential Selectivity Towards Pathogen vs. Host Cells (Preclinical Assessment)
A crucial aspect of developing new therapeutic agents is their ability to target pathogens or cancer cells while minimizing damage to host cells. nih.govmdpi.commicrobialcell.com This differential selectivity is often assessed by comparing the antimicrobial or anticancer activity to the hemolytic activity (the ability to rupture red blood cells).
This compound has been shown to exhibit hemolytic activity. At a concentration of 8 µM, it caused nearly 20% hemolysis of horse erythrocytes. nih.gov The half-maximal hemolytic concentration (HC50) for this compound was determined to be 16.11 µM. nih.gov This indicates that while it is effective against certain pathogens and cancer cells at micromolar concentrations, it also has a notable effect on host red blood cells at similar concentrations, a factor that requires consideration in preclinical assessments.
Erythrocyte Permeabilization and Hemolytic Activity (e.g., against mammalian erythrocytes)
The interaction of antimicrobial peptides with cell membranes is a critical aspect of their biological profile, and their effect on erythrocytes (red blood cells) is a key indicator of their potential toxicity to mammalian cells. This compound has been evaluated for its ability to permeabilize and lyse mammalian erythrocytes.
Research has shown that this compound exhibits moderate hemolytic activity against horse erythrocytes. nih.gov At a concentration of 8 µM, this compound caused a hemolysis rate of nearly 20%. nih.gov The concentration required to cause 50% hemolysis, known as the HC₅₀ value, was determined to be 16.11 µM for this compound. nih.gov In comparison, a truncated analogue of this peptide, referred to as RPb, demonstrated significantly lower hemolytic activity, with an HC₅₀ of 178.0 µM, indicating a much-improved safety profile in this regard. nih.gov
The hemolytic potential of a peptide is a crucial parameter, with lower HC₅₀ values indicating greater toxicity towards erythrocytes. nih.gov The mechanism often involves the peptide's hydrophobic characteristics, which allow for insertion into the neutral lipid membranes of red blood cells, leading to their disruption. nih.gov The membrane of mammalian red blood cells is primarily composed of zwitterionic phospholipids, and peptides with higher hydrophobicity tend to interact more strongly with these membranes, resulting in higher hemolytic activity. uwi.edu
Table 1: Hemolytic Activity of this compound and its Analogue
| Peptide | HC₅₀ (µM) | Hemolysis at specified concentration | Erythrocyte Source |
|---|---|---|---|
| This compound | 16.11 | ~20% at 8 µM | Horse |
Data sourced from Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues. nih.gov
Analysis of Membrane Specificity and Preferential Targeting
The therapeutic potential of antimicrobial peptides (AMPs) is heavily dependent on their ability to selectively target microbial cells over host cells. This membrane specificity is often attributed to differences in membrane composition between bacteria and mammals. imrpress.com AMPs, being generally cationic, are electrostatically attracted to the negatively charged components, such as lipopolysaccharides (LPS) and teichoic acids, found on bacterial surfaces, while having a lower affinity for the zwitterionic (electrically neutral) outer leaflet of mammalian cell membranes. mdpi.com
This compound's mode of action involves membrane permeabilization. nih.gov Its structure, characterized as a helix-kink-helix, is thought to enhance a general membrane permeabilization effect. nih.gov While effective against microbes, this can also contribute to toxicity against host cells, as evidenced by its moderate hemolytic activity. nih.gov
Studies on a truncated analogue, RPb, which lacks the C-terminal helix, showed that it retained a rapid bacterial killing mechanism via membrane permeabilization but did not significantly damage the erythrocyte cell membrane. nih.gov This suggests that modifications to the parent this compound structure can dramatically improve membrane specificity, enhancing its preferential targeting of bacterial membranes over mammalian ones. nih.gov The goal in modifying such peptides is often to strike a balance where hydrophobicity is sufficient for antimicrobial action but not so high as to cause indiscriminate lysis of host cells. nih.gov
Efficacy in In Vivo Non-Mammalian Models
To bridge the gap between in vitro testing and mammalian trials, non-mammalian model organisms provide a valuable platform for preliminary in vivo efficacy and toxicity assessment. nih.gov These models are advantageous due to their cost-effectiveness, simpler ethical considerations, and rapid generation of results. nih.govmdpi.com
Galleria mellonella Larvae Infection Models
The larvae of the greater wax moth, Galleria mellonella, have become a widely used invertebrate model for studying microbial infections and evaluating the efficacy of antimicrobial agents. nih.govmdpi.com This is due in part to the fact that its innate immune system shares structural and functional similarities with that of vertebrates, and it can be maintained at human physiological temperatures (37°C). frontiersin.orgfrontiersin.org
In the context of this compound, its derivatives have been assessed using this model. A study evaluating a truncated analogue, RPb, demonstrated its protective effects in G. mellonella larvae infected with Staphylococcus aureus (MRSA). nih.gov The administration of RPb was found to decrease the mortality of the infected larvae, highlighting its in vivo efficacy in combating a significant bacterial pathogen. nih.gov Such studies using G. mellonella are crucial for screening promising peptide candidates and providing foundational data before progressing to more complex and costly mammalian models. mdpi.com
Other Relevant Zoological Models for Preclinical Evaluation
Based on the available scientific literature, the Galleria mellonella infection model is the primary non-mammalian zoological model reported for the preclinical in vivo evaluation of this compound and its direct analogues. nih.gov While other models, such as Caenorhabditis elegans and Drosophila melanogaster, are used for antimicrobial research, specific data on the testing of this compound in these systems is not prominently featured in current research publications.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| RPa |
| RPb |
| Staphylococcus aureus |
| Escherichia coli |
| Candida albicans |
| Enterococcus faecalis |
| Pseudomonas aeruginosa |
| Lipopolysaccharides (LPS) |
Structure Activity Relationship Sar Studies and Analog Design
Systematic Mutagenesis and Truncation Studies
The N-terminal region of ranatuerin peptides is predisposed to form an amphipathic α-helical structure, a common feature of many antimicrobial peptides (AMPs). nih.govgoogle.com This helix positions hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues on opposite faces, which is crucial for interacting with microbial cell membranes. nih.gov Studies on the related peptide ranatuerin-1 (B1576056) demonstrated that the deletion of the N-terminal domain (residues 1-8) resulted in an inactive analog, confirming the essential role of this helical structure for biological activity. nih.gov The α-helical character, confirmed by circular dichroism studies, is believed to facilitate the disruption of membrane functions necessary for the microbe's survival. google.comnih.gov
A defining feature of the ranatuerin-2 (B1576050) family is the "Rana box," a cyclic domain at the C-terminus formed by a disulfide bridge between two cysteine residues. oregonstate.edumdpi.com The role of this structure appears to be complex and can vary between different ranatuerin peptides.
Altering individual amino acids can profoundly impact the peptide's effectiveness. In a study of ranatuerin-1, substituting glycine (B1666218) residues in the central domain with lysine (B10760008) resulted in inactive peptides, despite an increase in positive charge and helical content. nih.gov This highlights the importance of the central region's specific composition. Conversely, a single substitution of asparagine with lysine at position 8 ([Lys-8]ranatuerin-1) led to an analog with increased positive charge, helicity, and significantly enhanced potency against a range of bacteria. nih.gov
Similarly, in analogs of Ranatuerin-2-AW, replacing acidic amino acids (aspartic acid) with the positively charged lysine created a variant with significantly improved activity. mdpi.com These findings demonstrate that targeted amino acid substitutions are a powerful tool for modulating the biological efficacy of ranatuerin peptides.
Significance of C-terminal Rana Box and Cysteine Bridge
Rational Design Principles for Activity Enhancement
The insights gained from SAR studies are used to guide the rational design of new peptide analogs with improved properties. The primary goals are to increase potency, broaden the spectrum of activity against different microbes, and enhance stability.
Two key physicochemical properties that govern the activity of antimicrobial peptides are net positive charge and hydrophobicity. nih.govnih.gov The positive charge facilitates the initial electrostatic attraction to the negatively charged microbial membranes, while hydrophobicity drives the peptide's insertion into the lipid bilayer. mdpi.com
Studies on Ranatuerin-2Pb and its analogs, RPa and RPb, illustrate this principle. Ranatuerin-2Pb has a net charge of +4, while its truncated analogs have a charge of +3. nih.gov The balance between charge and hydrophobicity is delicate; while RPb retained broad-spectrum antimicrobial activity, RPa lost activity against several key pathogens, demonstrating that truncation can negatively impact this balance. nih.gov In another example, the designed analog [Lys4,19, Leu20]R2AW(1-22)-NH2 was created by substituting acidic residues with lysine to increase the net positive charge and introducing a leucine (B10760876) residue to increase hydrophobicity. mdpi.com This resulted in a peptide with significantly optimized antibacterial and anticancer activities. mdpi.comnih.gov
| Peptide | Net Charge | Hydrophobicity | Hydrophobic Moment |
|---|---|---|---|
| Ranatuerin-2Pb | +4 | 0.486 | 0.368 |
| RPa | +3 | 0.540 | - |
| RPb | +3 | 0.613 | - |
Peptide engineering aims to create new molecules with superior therapeutic potential. By applying the principles of SAR, researchers can design analogs with a broader range of activity or greater potency against specific targets.
For instance, while Ranatuerin-2Pb was inactive against E. faecalis and P. aeruginosa, its engineered analog, RPb, exhibited significant broad-spectrum activity against all tested microorganisms, including those resistant to the parent peptide. nih.gov This demonstrates a successful enhancement of the activity spectrum through rational design. Another highly successful example is the analog [Lys4,19, Leu20]R2AW(1-22)-NH2. This peptide, designed with increased cationicity and hydrophobicity, not only showed significantly enhanced potency but also possessed the most potent activity against biofilm formation among all tested R2AW analogs. mdpi.comnih.govnih.gov These examples underscore how a deep understanding of the peptide's structure-activity relationships can pave the way for the development of novel and more effective antimicrobial agents. nih.govnih.gov
| Microorganism | Ranatuerin-2Pb | RPa | RPb |
|---|---|---|---|
| S. aureus | 8 | 32 | 8 |
| E. coli | 16 | 64 | 8 |
| C. albicans | 8 | >128 | 16 |
| MRSA | 8 | >128 | 8 |
| E. faecalis | >128 | >128 | 32 |
| P. aeruginosa | >128 | >128 | 64 |
Optimization of Charge and Hydrophobicity
Development of Hybrid Peptides and Peptide Conjugates
The development of novel antimicrobial agents is increasingly focused on modifying natural peptides to enhance their therapeutic properties while minimizing potential drawbacks. For Ranatuerin-2PLb and its related family members, two key strategies in analog design are the creation of hybrid peptides and peptide conjugates. These approaches aim to improve antimicrobial potency, spectrum of activity, stability, and target selectivity.
Hybrid Peptides
Hybrid peptides are novel molecules created by combining distinct functional domains or sequences from two or more different parent peptides. The goal is to synergize the advantageous properties of the parent molecules, such as the membrane-disrupting ability of one and the receptor-binding specificity of another, into a single, more potent peptide.
Research into the ranatuerin family provides a strong foundation for the rational design of such hybrids. Studies on ranatuerin-2-AW, a related peptide from the Wuyi torrent frog, have demonstrated that specific modifications can significantly enhance biological activity. researchgate.netmdpi.com For instance, the "Rana box," a cyclic domain at the C-terminus, was found to be dispensable for the antibacterial activity of some ranatuerin-2 peptides. researchgate.netmdpi.com This finding opens up the possibility of replacing this domain with sequences from other antimicrobial peptides (AMPs) to create novel hybrids.
A key study on ranatuerin-2-AW involved creating a truncated analog, R2AW(1-22)-NH2, and then systematically substituting amino acids to increase cationicity and hydrophobicity. mdpi.com The resulting hybrid, [Lys4,19, Leu20]R2AW(1-22)-NH2 , exhibited remarkably optimized antibacterial and anticancer activities compared to the parent peptide. mdpi.com This strategy of enhancing net positive charge and hydrophobicity by substituting acidic or neutral residues with basic (e.g., Lysine) or hydrophobic (e.g., Leucine, Tryptophan) amino acids is a cornerstone of hybrid peptide design. mdpi.comnih.gov
The table below details the progressive design and enhanced activity of analogs based on the ranatuerin-2-AW peptide, illustrating the principles that could be applied to this compound.
Table 1: Antimicrobial Activity of Ranatuerin-2-AW and its Designed Analogs
| Peptide Name | Sequence | Modification from Parent (R2AW) | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|---|---|
| R2AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | Parent Peptide | 32 | 32 |
| [Ser23,29]R2AW | GFMDTAKNVAKNVAATLLDKLKS KITGGS | Cys to Ser substitution (removes disulfide bridge) | 64 | 64 |
| R2AW(1-22)-NH2 | GFMDTAKNVAKNVAATLLDKLK-NH2 | Truncation (Rana box removal) & Amidation | >256 | >256 |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | GFMK TAKNVAKNVAATLLDK LL -NH2 | Truncation, Amidation & Substitution | 2 | 8 |
| [Trp6,10]R2AW(1-22)-NH2 | GFMDTAW NVAKW VAATLLDKLK-NH2 | Truncation, Amidation & Substitution | 32 | 64 |
Data sourced from a study on Ranatuerin-2-AW. mdpi.com
Peptide Conjugates
Peptide conjugation involves covalently linking a peptide to another molecule to bestow new properties, such as improved stability, targeted delivery, or additional functionalities. This strategy is distinct from creating hybrids as it often involves non-peptide moieties.
Common molecules for conjugation with AMPs include:
Lipids (Lipidation): Attaching fatty acid chains can enhance the peptide's interaction with bacterial membranes and improve its pharmacokinetic profile. qyaobio.com
Polymers (e.g., PEGylation): Conjugating polyethylene (B3416737) glycol (PEG) can increase the peptide's half-life in circulation by protecting it from proteolytic degradation and reducing renal clearance. qyaobio.com
Nanoparticles: Attaching peptides to nanoparticles, such as gold nanoparticles, can improve stability and delivery. This has been explored for other frog skin peptides like esculentin-1a. eurekaselect.com
Oligonucleotides: Creating peptide-oligonucleotide conjugates (POCs) combines the cell-penetrating or targeting abilities of a peptide with the gene-silencing capabilities of an oligonucleotide, offering a novel therapeutic modality. biosyn.com
While specific studies on this compound conjugates are not widely documented, research on other anuran peptides provides proof of concept. For example, the conjugation of esculentin-1a(1-21)NH2, another frog-derived AMP, to nanoparticles or its immobilization on biomedical surfaces has been shown to be a viable strategy for enhancing its anti-infective properties. eurekaselect.com These approaches could theoretically be applied to this compound, leveraging its inherent antimicrobial activity in a more stable and targeted manner. The synthesis of such conjugates typically involves the chemical linking of the peptide to the desired molecule through stable or cleavable linkers. biosyn.comresearchgate.net
Evolutionary Biology and Adaptive Diversification of Ranatuerin 2plb
Gene Duplication and Allelic Variation within Amphibian Genomes
The diversity of antimicrobial peptides within a single frog species is not primarily maintained by a high number of alleles at a single gene locus, but rather through the expansion of gene families via duplication. oup.comnih.gov The evolution of the ranatuerin-2 (B1576050) family exemplifies this principle. Frog genomes contain multiple, homologous copies of ranatuerin genes (paralogs), which have arisen from recurrent gene duplication events over evolutionary time. imrpress.comnih.gov This process allows for the generation of a varied arsenal (B13267) of peptides, each potentially having a slightly different structure and function. google.com
In contrast to the high diversity among paralogous loci, studies on specific ranatuerin-2 loci within a species often reveal surprisingly low allelic variation. nih.gov For instance, research on the Northern Leopard Frog, Rana pipiens (also known as Lithobates pipiens), has shown that a single allele at the Ranatuerin2 locus has become predominant across a wide geographic range, a pattern indicative of a recent positive selective sweep. nih.govnih.gov Similarly, a paralogous locus, Ranatuerin2b, which is understood to encode the Ranatuerin-2Pb peptide, also shows evidence of a selective sweep. nih.govuzh.ch
Despite this low allelic diversity at individual loci, peptidomic analyses of Rana pipiens from different geographic populations reveal variations in the expressed peptide repertoire. nih.gov For example, some populations express both Ranatuerin-2P and Ranatuerin-2Pc, while others predominantly express Ranatuerin-2P. uzh.ch The Ranatuerin-2Pb variant was notably detected in frogs from Vermont. uzh.ch This suggests that while the genes themselves may not be highly polymorphic, differences in gene expression or the presence of different paralogs among populations contribute to intraspecies variation in the defensive peptide shield. nih.gov The generation of multiple ranatuerin-2 peptides within Rana pipiens is a clear outcome of gene duplication events. elkhornsloughctp.org
Table 1: Examples of Ranatuerin-2 Variants Identified in Rana pipiens This table is based on data from peptidomic and genetic studies.
| Peptide Name | Locus (Putative) | Notes |
| Ranatuerin-2P | Ranatuerin2 | Detected in multiple populations. uzh.ch |
| Ranatuerin-2Pb | Ranatuerin2b | Detected in Vermont frog populations; locus is paralogous to Ranatuerin2. nih.govuzh.ch |
| Ranatuerin-2Pc | Ranatuerin2 | A second peptide encoded by the Ranatuerin2 locus, detected in Michigan frogs. uzh.chnih.gov |
Phylogenetic Analysis of Ranatuerin Variants Across Species
The rapid evolution and resulting sequence diversity of ranatuerin-2 peptides make them excellent molecular markers for studying the evolutionary relationships (phylogeny) among ranid frog species. elkhornsloughctp.orgresearchgate.net While the primary structures are often poorly conserved between species, the patterns of amino acid substitutions can be used to construct cladograms, or evolutionary trees, that depict these relationships. researchgate.netcore.ac.uk
Ranatuerin-2 peptides typically contain a conserved C-terminal "Rana box," a cyclic domain formed by a disulfide bridge between two cysteine residues, but the N-terminal alpha-helical domain is highly variable. mdpi.comresearchgate.net By comparing the amino acid sequences of ranatuerin-2 variants from different species, researchers can infer how closely related the species are. elkhornsloughctp.org
Cladistic analysis based on ranatuerin-2 sequences from various North American frogs of the genera Lithobates and Rana shows that the peptides segregate into distinct clades that are often consistent with phylogenetic relationships inferred from other data, such as allozymes. nih.govelkhornsloughctp.orgcore.ac.uk For example, such analyses have supported the sister-group relationship between Rana cascadae and Rana muscosa. elkhornsloughctp.org This demonstrates that the evolution of this single peptide family reflects the broader speciation history of the frog lineage.
Table 2: Amino Acid Sequences of Selected Ranatuerin-2 Variants from North American Frogs This table illustrates the sequence variation used in phylogenetic studies. An asterisk () indicates a residue deletion for alignment purposes.*
| Peptide | Species | Amino Acid Sequence |
| Ranatuerin-2CSa | Rana cascadae | GIMDSVKNAAKDIAGQLLDKLKCKITGC |
| Ranatuerin-2Pa | Rana pipiens | GIMDSVKNAAKDLAGQLLDKLKCKITGC |
| Ranatuerin-2Pb | Rana pipiens | GLLDTVKNAAKDLAGQLLDKLKCRITGC |
| Ranatuerin-2BLa | Rana blairi | GIMDSVKNAAKDLAGQLLDKLKCKITGC |
| Ranatuerin-2LUa | Rana luteiventris | GIMDSVKNAAKDLAGQLLDKLKCKITGC |
| Ranatuerin-2DRa | Rana draytonii | GIMDTVKNAAKDLAGQLLDKLKCRITGC |
| Ranatuerin-2SPa | Rana septentrionalis | GFLDTLKNLAKNAADLL*NKLKCKITGC |
| Sequences sourced from published research. nih.govelkhornsloughctp.org |
Reconstruction of Ancestral Ranatuerin Peptides and Functional Divergence
A powerful method for dissecting evolutionary pathways is ancestral sequence reconstruction, where phylogenetic data is used to infer the most likely sequence of a gene or protein as it existed in an ancestral organism. oregonstate.edunih.gov This technique was applied to the Ranatuerin2 locus to investigate the functional consequences of the selective sweep observed in Rana pipiens. nih.gov
Researchers reconstructed the hypothetical ancestral Ranatuerin-2 peptide that existed before the sweep fixed the modern allele. nih.gov This ancestral peptide, named ranatuerin-2STa, was then chemically synthesized along with the extant (modern) peptide. oregonstate.edu Both peptides were tested for their ability to inhibit the growth of six different bacterial pathogens known to infect frogs. nih.gov
The results showed that both the ancestral and the modern peptides possessed antibacterial activity. nih.gov However, contrary to the expectation that the selective sweep was driven by a major improvement in antimicrobial function, the study found no significant differences in the activity of the two peptides against the tested pathogens. nih.gov This surprising finding suggests that the selective advantage of the new variant may not have been a simple increase in potency. The evolutionary driver could have been related to other factors not tested, such as improved stability, reduced toxicity to the host, or efficacy against a different, un-assayed pathogen that was historically important. This highlights the complexity of functional divergence and the challenge of identifying the precise selective pressures that shape molecular evolution. nih.gov
Advanced Analytical and Characterization Techniques
High-Resolution Mass Spectrometry (LC-MS/MS) for Peptide Identification and Quantification
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for the identification and quantification of Ranatuerin-2PLb. This powerful analytical tool provides precise mass measurements, which aids in confirming the peptide's molecular weight and elemental composition.
Initially, complex mixtures of peptides from sources like frog skin secretions are separated using liquid chromatography. The fractions are then introduced into the mass spectrometer. For instance, the discovery of a related peptide, Ranatuerin-2PLx, from the skin secretions of the pickerel frog (Rana palustris) was achieved through a combination of 'shotgun' cloning and mass spectrometry. nih.govmdpi.com The presence of the mature peptide was then confirmed using LC-MS/MS. nih.gov
Tandem mass spectrometry (MS/MS) is employed for sequencing the peptide. drug-dev.com In this process, the peptide is fragmented in a controlled manner, and the resulting fragment ions are analyzed to determine the amino acid sequence. drug-dev.com This was the case for Ranatuerin-2PLx, where MS/MS fragmentation sequencing using an LCQ-Fleet electrospray ion-trap mass spectrometer was used for primary structural analysis. nih.gov The resulting data allows for the precise identification of this compound and its analogs.
For quantification, LC-MS/MS offers high sensitivity and selectivity. sciex.comlcms.cz By monitoring specific precursor and fragment ion transitions (a technique known as Multiple Reaction Monitoring or MRM), researchers can accurately measure the concentration of the peptide in complex biological samples. lcms.cz High-resolution mass spectrometry enhances this process by distinguishing the target peptide from background interferences, leading to more accurate and reproducible quantitative results. sciex.com The quantification of peptides is typically achieved by comparing the peak intensities of the target peptide with those of a known standard. biorxiv.orgmdpi.com
| Analytical Technique | Application for this compound | Key Findings |
| LC-MS/MS | Identification and Sequencing | Confirmed the primary structure and molecular mass of this compound and its analogs. nih.govnih.gov |
| High-Resolution MS | Accurate Mass Measurement | Provides high-resolution mass data for unambiguous identification and differentiation from other peptides. sciex.com |
| Tandem MS (MS/MS) | Peptide Sequencing | Elucidates the amino acid sequence by analyzing fragmentation patterns. nih.govdrug-dev.com |
| Quantitative MS | Concentration Measurement | Enables precise quantification in biological matrices, crucial for activity studies. sciex.combiorxiv.orgmdpi.com |
Advanced Chromatographic Methods for Purification and Analysis (e.g., RP-HPLC, Gel Permeation)
Advanced chromatographic techniques are indispensable for the purification and analysis of this compound from complex biological extracts or synthetic preparations. mdpi.comharvardapparatus.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the purification and purity assessment of peptides like this compound. mdpi.comnih.govharvardapparatus.comrenyi.hu This technique separates molecules based on their hydrophobicity. renyi.hu In the case of this compound and its synthesized analogues, RP-HPLC was used to achieve a purity of over 95%. nih.gov The peptide is applied to a hydrophobic stationary phase (like a C18 column) and eluted with a gradient of increasing organic solvent, such as acetonitrile, typically containing an ion-pairing agent like trifluoroacetic acid (TFA). renyi.hu The high resolving power of RP-HPLC allows for the separation of peptides that differ by even a single amino acid. harvardapparatus.com
Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, separates molecules based on their size. ukaazpublications.comfraunhofer.de While less common for the final high-purity purification of a specific peptide like this compound, it can be a valuable initial step to separate it from much larger or smaller molecules in a crude extract. fraunhofer.degoogle.com For instance, GPC was used in the partial purification of ranatuerins from frog skin extracts. google.com
| Chromatographic Method | Principle of Separation | Application for this compound |
| RP-HPLC | Hydrophobicity | Final purification, purity analysis (>95% purity achieved). nih.govnih.gov |
| Gel Permeation Chromatography (GPC) | Molecular Size | Initial purification step to separate from molecules of significantly different sizes. fraunhofer.degoogle.com |
Spectroscopic Techniques for Structural Analysis (e.g., Circular Dichroism)
Spectroscopic techniques are vital for elucidating the secondary structure of this compound.
Circular Dichroism (CD) Spectroscopy is a powerful method for studying the secondary structure of peptides in different environments. jascoinc.comunl.pt This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. jascoinc.com The resulting CD spectrum provides information about the peptide's conformation, such as whether it forms an α-helix, β-sheet, or random coil. creative-proteomics.com
For this compound and related peptides, CD studies have shown that they are typically unstructured or in a random coil conformation in aqueous solutions. nih.govnih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, they adopt a predominantly α-helical structure. nih.govnih.gov For example, this compound and its analogue RPb were found to form α-helical structures in 50% TFE/H₂O and in the presence of liposomes mimicking bacterial membranes. nih.gov The percentage of α-helical content can be estimated from the CD spectra, providing quantitative insights into the peptide's structural changes upon membrane interaction. nih.gov
| Spectroscopic Technique | Information Obtained | Findings for Ranatuerin Peptides |
| Circular Dichroism (CD) | Secondary Structure (α-helix, β-sheet, random coil) | Random coil in aqueous solution; adopts α-helical structure in membrane-mimicking environments. nih.govnih.gov |
Fluorescence-Based Assays for Membrane Interaction Studies
Fluorescence-based assays are crucial for investigating the mechanism by which this compound interacts with and disrupts bacterial membranes. frontiersin.orgnih.govmdpi.com These assays utilize fluorescent dyes that report on changes in membrane potential or permeability.
A common assay to assess membrane permeabilization is the SYTOX Green uptake assay . nih.gov SYTOX Green is a fluorescent dye that cannot cross the intact membrane of a living cell. When a peptide like this compound disrupts the membrane, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. nih.gov This increase in fluorescence intensity can be monitored over time to study the kinetics of membrane permeabilization. nih.gov
Another approach involves using potential-sensitive dyes like 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)) to monitor membrane depolarization, and DNA-staining dyes like propidium iodide (PI) to assess membrane permeabilization. nih.govmdpi.com These assays can help distinguish between different mechanisms of membrane disruption, such as pore formation versus ion channel formation. nih.gov For example, pore-forming peptides often lead to an increase in PI fluorescence, indicating significant membrane damage. nih.govresearchgate.net
| Fluorescence-Based Assay | Principle | Application for this compound |
| SYTOX Green Uptake | Measures membrane permeabilization by detecting the influx of a membrane-impermeable dye. nih.gov | To demonstrate that this compound disrupts the integrity of bacterial cell membranes. nih.gov |
| Propidium Iodide (PI) Uptake | Similar to SYTOX Green, PI fluoresces upon binding to DNA after entering a cell with a compromised membrane. nih.govresearchgate.net | To quantify the extent of membrane damage caused by the peptide. researchgate.net |
| Calcein Leakage Assay | Measures the release of a self-quenching dye from lipid vesicles upon peptide-induced membrane disruption. frontiersin.org | To study the peptide's lytic activity on model membranes. frontiersin.org |
Future Research Directions and Potential Biotechnological Applications
The unique structural and functional properties of Ranatuerin-2PLb have positioned it as a subject of significant interest for future scientific exploration and biotechnological innovation. Research is expanding beyond its initial characterization to explore its full potential in various fields.
Q & A
Q. What experimental methodologies are essential for the identification and characterization of Ranatuerin-2PLb?
To confirm the structural identity and purity of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and high-performance liquid chromatography (HPLC). For novel compounds, these techniques must be supplemented with X-ray crystallography or circular dichroism to resolve stereochemistry. Purity should be validated via HPLC with ≥95% purity thresholds, and synthetic protocols must be detailed to ensure reproducibility .
Q. How should experimental designs be structured to evaluate this compound’s functional activity in cellular assays?
Functional studies require dose-response curves, negative/positive controls, and validation of cell line specificity (e.g., using CRISPR/Cas9 knockouts). For enzyme inhibition assays, include Michaelis-Menten kinetics and IC50 calculations. Ensure replicates (n ≥ 3) and statistical power analysis (e.g., ANOVA with post-hoc tests) to mitigate false positives. Preprint protocols (e.g., bioRxiv) should be referenced for methodological transparency .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from batch variability, assay conditions (e.g., pH, temperature), or off-target effects. Perform meta-analyses comparing raw datasets, and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-reference solvent controls and purity certificates to isolate confounding variables .
Advanced Research Questions
Q. How can researchers design comparative studies to assess this compound’s selectivity against related peptides (e.g., Ranatuerin-2PLx)?
Use parallel dose-response assays across isoforms and analyze selectivity ratios (e.g., IC50 ratio ≥ 10-fold). Pair with molecular dynamics simulations to map binding pocket interactions. Tabulate results in a comparative matrix (Table 1) to highlight structural-activity relationships (SAR) .
Table 1: Selectivity Profile of this compound Against Isoforms
| Isoform | IC50 (nM) | Selectivity Ratio | Key Binding Residues |
|---|---|---|---|
| 2PLx | 150 ± 12 | 1.5 | Arg7, Phe10 |
| 2PLy | 850 ± 45 | 8.5 | Lys9, Trp13 |
Q. What methodological frameworks support the investigation of this compound’s synergistic effects with other antimicrobial agents?
Apply combinatorial index (CI) models (e.g., Chou-Talalay method) to quantify synergy (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects. Use checkerboard assays with fractional inhibitory concentration (FIC) indices. Include time-kill curves to assess dynamic interactions .
Q. How can researchers evaluate this compound’s stability in physiological conditions for translational studies?
Conduct stability assays in simulated body fluids (e.g., SGF, SIF) at 37°C. Monitor degradation via LC-MS over 24–72 hours. For in vivo correlation, use radiolabeled tracers (e.g., ^14C) and pharmacokinetic modeling (Cmax, t1/2). Share raw stability data in repositories like Zenodo with FAIR metadata .
Q. What advanced statistical approaches are critical for interpreting long-term toxicity data for this compound?
Apply longitudinal mixed-effects models to account for inter-subject variability. Use Kaplan-Meier survival analysis for dose-dependent toxicity endpoints. Validate assumptions via residual plots and Akaike information criterion (AIC) for model selection .
Q. How can target specificity of this compound be validated to minimize off-target effects in neurological models?
Employ CRISPRi/a libraries to silence or overexpress putative targets in neuronal cell lines. Combine with thermal proteome profiling (TPP) to identify engaged proteins. Cross-validate with RNA-seq datasets to exclude pathway-level confounding .
Q. What computational tools are recommended for in silico modeling of this compound’s membrane interactions?
Use molecular docking (AutoDock Vina) with lipid bilayer models (CHARMM-GUI) and all-atom molecular dynamics (GROMACS) simulations. Analyze bilayer perturbation metrics (e.g., area per lipid, lateral diffusion) over 100-ns trajectories. Publish forcefield parameters and simulation scripts in open-access platforms .
Q. How should ethical considerations be integrated into studies involving this compound in animal models?
Adhere to ARRIVE 2.0 guidelines for experimental rigor and transparency. Pre-register protocols on platforms like Open Science Framework (OSF) and obtain IRB approval for humane endpoints (e.g., tumor volume limits in oncology models). Include plain-language summaries (PLS) for public engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
